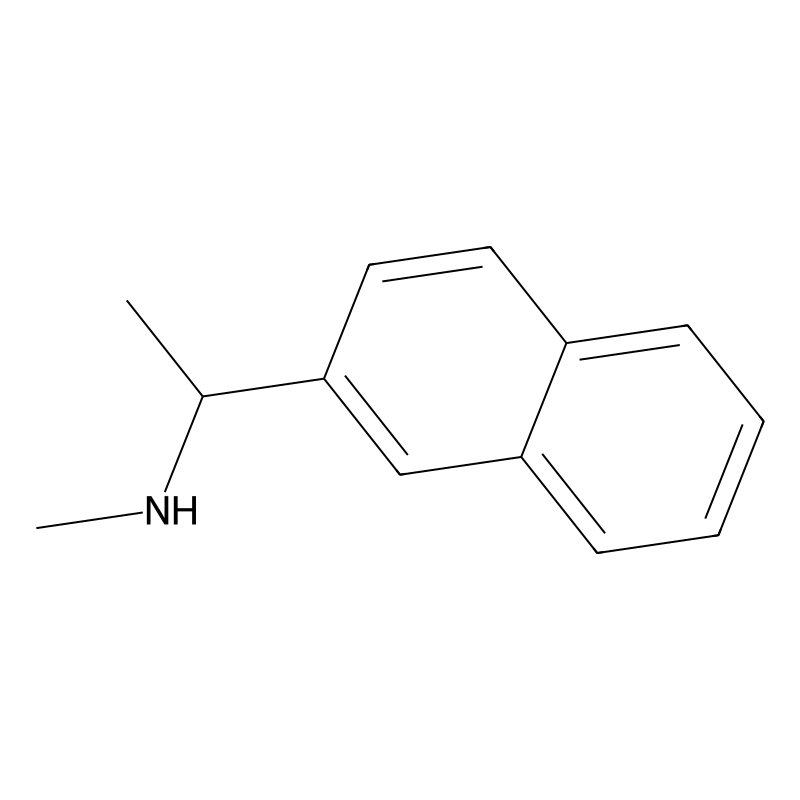

N-methyl-1-(2-naphthyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Asymmetric Synthesis

One of the primary applications of N-methyl-1-(2-naphthyl)ethanamine lies in asymmetric synthesis. Its chiral nature allows it to act as a building block or catalyst in reactions that produce enantiomerically pure compounds. These single-handed molecules are crucial in developing pharmaceuticals and other chiral drugs where one enantiomer can have significantly different properties than the other Sigma-Aldrich, (S)-(-)-1-(2-Naphthyl)ethylamine: .

Chiral Resolution Reagent

N-methyl-1-(2-naphthyl)ethanamine can also be employed as a chiral resolution reagent. Racemic mixtures, containing equal amounts of both enantiomers, can be separated into their individual forms using this compound. This technique is valuable in isolating specific enantiomers for further research or applications Thermo Fisher Scientific, (S)-(-)-1-(2-Naphthyl)ethylamine: .

Development of Bifunctional Catalysts

Research suggests that N-methyl-1-(2-naphthyl)ethanamine can be used in the preparation of thiourea compounds with chiral amine functionalities. These compounds have the potential to act as bifunctional catalysts, combining Lewis acid and Brønsted acid sites in a single molecule. This characteristic makes them valuable for reactions like the Strecker reaction and nitro-Michael reactions Thermo Fisher Scientific, (S)-(-)-1-(2-Naphthyl)ethylamine: .

N-methyl-1-(2-naphthyl)ethanamine, also known as N-methyl-1-naphthalenemethanamine, is an organic compound characterized by its naphthalene ring structure attached to an ethylamine moiety. This compound features a methyl group on the nitrogen atom, which contributes to its unique properties. Its molecular formula is C_{13}H_{13}N, and it has a molecular weight of approximately 199.25 g/mol. The compound exhibits a significant degree of structural rigidity due to the presence of the naphthalene ring, which influences its chemical behavior and biological activity.

The mechanism of action of N-methyl-2-PEA remains unknown due to a lack of substantial research. However, considering its structural resemblance to neurotransmitters like phenethylamine and dopamine, it might interact with similar receptor systems in the brain. Further investigations are needed to elucidate its potential pharmacological effects [, ].

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, engaging in reactions with electrophiles.

- Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides.

- Michael Addition: The compound can be involved in Michael addition reactions where it acts as a nucleophile towards α,β-unsaturated carbonyl compounds.

These reactions are essential for synthesizing more complex molecules and understanding the reactivity of this compound in organic chemistry.

Research indicates that N-methyl-1-(2-naphthyl)ethanamine exhibits notable biological activity. It has been studied for its potential pharmacological effects, particularly in the context of:

Synthesis of N-methyl-1-(2-naphthyl)ethanamine can be achieved through several methods:

- Direct Alkylation: Reacting 1-naphthylmethanol with methyl iodide in the presence of a base can yield N-methyl-1-(2-naphthyl)ethanamine.

- Reductive Amination: This method involves the reaction of 1-naphthylacetone with methylamine followed by reduction.

- Phase Transfer Catalysis: A process involving N-methylformamide and 1-chloromethylnaphthalene in the presence of a phase transfer catalyst allows for efficient synthesis while minimizing by-products .

These methods highlight the versatility and accessibility of synthesizing this compound.

N-methyl-1-(2-naphthyl)ethanamine finds applications across various fields:

- Pharmaceuticals: It is crucial in synthesizing antifungal medications and other therapeutic agents.

- Catalysis: The compound is employed as a chiral ligand in asymmetric synthesis, enhancing reaction selectivity .

- Material Science: Its unique structure allows for potential applications in developing new materials with specific properties.

These applications underline its significance in both industrial and research contexts.

Studies on N-methyl-1-(2-naphthyl)ethanamine's interactions focus on its binding affinity and reactivity with various biological targets. For instance:

- Enzyme Inhibition: Research has explored its potential to inhibit specific enzymes involved in fungal metabolism, contributing to its antifungal properties.

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors suggest potential implications for neurological effects.

These interaction studies are crucial for understanding how N-methyl-1-(2-naphthyl)ethanamine functions at the molecular level.

N-methyl-1-(2-naphthyl)ethanamine shares structural similarities with several related compounds. Notable comparisons include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-methyl-1-(1-naphthyl)ethanamine | Ethylamine derivative | Exhibits different biological activity profiles |

| 1-Naphthalenemethanamine | Simple amine | Lacks methyl substitution on nitrogen |

| 2-Aminonaphthalene | Amino derivative | Different functional group positioning |

These compounds highlight the structural diversity within naphthalene derivatives and their varying chemical properties, which influence their unique applications and biological activities.

The study of N-methyl-1-(2-naphthyl)ethanamine reveals its multifaceted role in organic chemistry and pharmacology, underscoring its importance as both a synthetic intermediate and a biologically active compound.